molecular formula C9H14O3S B13632303 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid

1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13632303
M. Wt: 202.27 g/mol
InChI Key: JYWXHERVGNQCIR-UHFFFAOYSA-N
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Description

1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a sec-butylthio group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sec-butylthiol with a cyclobutanone derivative, followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclobutane ring can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation may involve amines and coupling agents like EDCI or DCC.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The sec-butylthio group plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    3-(sec-Butylthio)propionic acid: Shares the sec-butylthio group but differs in the carbon backbone structure.

    Cyclobutanone derivatives: Similar ring structure but different substituents.

Uniqueness: 1-(Sec-butylthio)-3-oxocyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring, sec-butylthio group, and carboxylic acid functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

1-butan-2-ylsulfanyl-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H14O3S/c1-3-6(2)13-9(8(11)12)4-7(10)5-9/h6H,3-5H2,1-2H3,(H,11,12)

InChI Key

JYWXHERVGNQCIR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1(CC(=O)C1)C(=O)O

Origin of Product

United States

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